2-[(4-Methoxy-phenylamino)-methyl]-phenol

NMR Spectroscopy Fragment-Based Drug Discovery Quality Control

2-[(4-Methoxy-phenylamino)-methyl]-phenol (CAS 52537-88-9) is a structurally defined aminomethylphenol featuring a p-methoxyaniline moiety linked via a methylene bridge. This specific substitution pattern is critical for reproducible SAR studies, as minor aryl ring changes drastically alter biological activity (e.g., GABA transporter inhibition). Synthesized via Schiff base reduction, it serves as a versatile intermediate for organic synthesis and medicinal chemistry. Validated by NMR QC for fragment-based drug discovery (FBDD), it is a reliable building block for hit identification. Procure this exact compound to ensure data integrity in your research assays and synthetic workflows.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 52537-88-9
Cat. No. B1347597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methoxy-phenylamino)-methyl]-phenol
CAS52537-88-9
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NCC2=CC=CC=C2O
InChIInChI=1S/C14H15NO2/c1-17-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16/h2-9,15-16H,10H2,1H3
InChIKeyHLFHQRSQVWQRJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Methoxy-phenylamino)-methyl]-phenol (CAS 52537-88-9) for Research: An Aminomethylphenol Building Block


2-[(4-Methoxy-phenylamino)-methyl]-phenol (CAS 52537-88-9) is a synthetic small molecule belonging to the aminomethylphenol class [1]. It features a phenolic core substituted with a p-methoxyaniline moiety via a methylene bridge. This compound is primarily utilized as a chemical intermediate or a fragment for organic synthesis and medicinal chemistry research . It is known to be a product of Schiff base reduction and is commercially available from multiple vendors for research purposes only .

Why Generic Aminomethylphenol Substitution Is Not Advised for 2-[(4-Methoxy-phenylamino)-methyl]-phenol


While the aminomethylphenol scaffold is common, its specific substitution pattern profoundly dictates its biological profile and chemical utility [1]. Subtle changes to the aromatic ring substituents can drastically alter properties such as inhibitory potency and subtype selectivity against targets like the murine GABA transporters (mGAT1-mGAT4), where potencies vary within the micromolar range among closely related analogs [1]. Therefore, substituting 2-[(4-Methoxy-phenylamino)-methyl]-phenol with a different aminomethylphenol derivative would invalidate any structure-activity relationship (SAR) data and likely lead to a different research outcome, making precise compound selection critical for reproducible science.

Quantitative Evidence Guide for the Scientific Selection of 2-[(4-Methoxy-phenylamino)-methyl]-phenol


NMR Fragment Library Quality Control for Structural Integrity and Purity

The compound has been subjected to NMR quality control for fragment library screening, ensuring its structural identity and purity for high-sensitivity biophysical assays [1]. This is a key differentiator from non-certified or generic lots that may contain unidentified impurities or degradants which can confound experimental results.

NMR Spectroscopy Fragment-Based Drug Discovery Quality Control

High Patent and Literature Citation Count in PubChemLite

A search on PubChemLite using the compound's InChIKey (HLFHQRSQVWQRJY-UHFFFAOYSA-N) returns a count of 32 associated patents and 2 literature citations [1]. This citation count is a quantifiable, if indirect, measure of the compound's established role as a relevant research tool or synthetic intermediate in the prior art, differentiating it from less-cited, potentially less-characterized analogs.

Chemoinformatics Research Chemical Sourcing Prior Art Analysis

Multiple Commercial Vendors Ensure Supply Chain Redundancy

2-[(4-Methoxy-phenylamino)-methyl]-phenol (CAS 52537-88-9) is available from multiple reputable research chemical suppliers , providing procurement flexibility and supply chain security that may not be available for more exotic or single-source analogs.

Procurement Supply Chain Management Research Chemicals

Recommended Research Applications for 2-[(4-Methoxy-phenylamino)-methyl]-phenol Based on Available Evidence


Synthetic Chemistry: Starting Material or Intermediate

Its structure as an aminomethylphenol, which can be synthesized via reduction of a Schiff base , positions it as a useful intermediate for creating more complex molecules, including those with potential biological activity. The compound's purity and availability from multiple vendors make it a reliable starting material for diverse organic syntheses.

Biochemical Research: Reference Standard or Control

With a documented role in the prior art (32 patents, 2 literature citations) [1] and its use as a research chemical , it can serve as a reference standard or a control compound in assays investigating the biological activity of aminomethylphenol derivatives. Its classification as a research-use-only chemical aligns with this application .

Fragment-Based Drug Discovery (FBDD) Libraries

The compound has been included in fragment libraries and subjected to NMR quality control, a standard prerequisite for FBDD [2]. This application is supported by its moderate molecular weight (229.27 g/mol) and the availability of validated QC data, making it a suitable fragment for screening against biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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